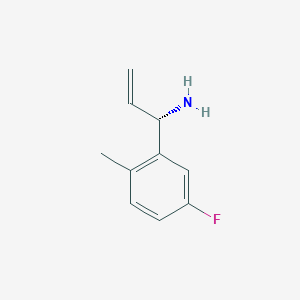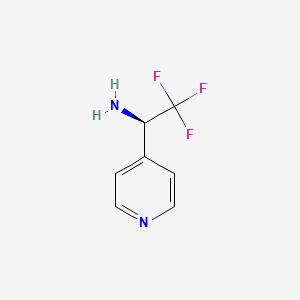
(R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine is a chiral compound featuring a trifluoromethyl group and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and trifluoromethylating agents.
Reaction Conditions: The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.
Purification: The final product is purified using techniques such as chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. Continuous flow reactors and automated systems may be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethyl group or the pyridine ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as enzymes or receptors. Its chiral nature makes it a candidate for studying stereoselective processes.
Medicine
In medicinal chemistry, ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine may be explored for its potential as a pharmaceutical agent. Its trifluoromethyl group can enhance metabolic stability and bioavailability.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of agrochemicals or specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can influence the compound’s lipophilicity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-ol: A related compound with a hydroxyl group instead of an amine.
2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-thiol: A compound with a thiol group, which may have different reactivity and applications.
Uniqueness
®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine is unique due to its specific stereochemistry and the presence of both trifluoromethyl and pyridine groups. These features can impart distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H7F3N2 |
|---|---|
Poids moléculaire |
176.14 g/mol |
Nom IUPAC |
(1R)-2,2,2-trifluoro-1-pyridin-4-ylethanamine |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-1-3-12-4-2-5/h1-4,6H,11H2/t6-/m1/s1 |
Clé InChI |
CWCZMOYKIBMJDB-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CN=CC=C1[C@H](C(F)(F)F)N |
SMILES canonique |
C1=CN=CC=C1C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


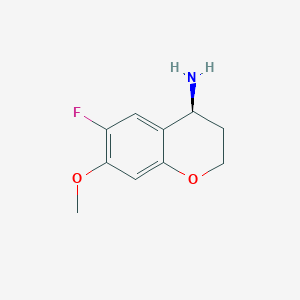
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043461.png)
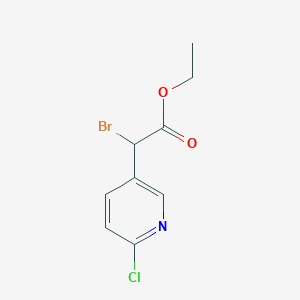
![6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13043486.png)

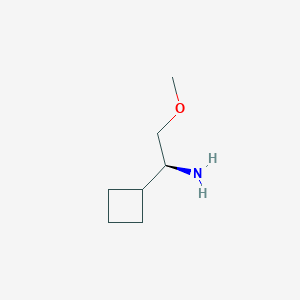
![Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride](/img/structure/B13043514.png)

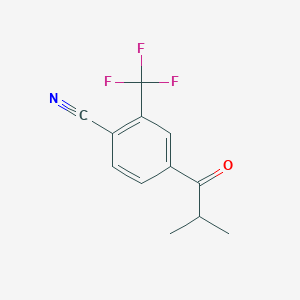
![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)


![8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester](/img/structure/B13043538.png)
